N-(2-phenylimidazo[1,2-a]pyridin-6-yl)acetamide
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Overview
Description
N-(2-phenylimidazo[1,2-a]pyridin-6-yl)acetamide is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties . The structure of this compound consists of an imidazo[1,2-a]pyridine core with a phenyl group at the 2-position and an acetamide group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylimidazo[1,2-a]pyridin-6-yl)acetamide typically involves the condensation of 2-aminopyridine with α-bromoketones. One common method is the one-pot synthesis, where acetophenone, [Bmim]Br3, and 2-aminopyridine are reacted under solvent-free conditions in the presence of Na2CO3 . This method yields the desired compound in excellent yields ranging from 72% to 89% .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of microwave irradiation has been explored to accelerate the reaction process and improve yields .
Chemical Reactions Analysis
Types of Reactions
N-(2-phenylimidazo[1,2-a]pyridin-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using gold-catalyzed oxidation of terminal alkynes to glyoxals.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl group.
Common Reagents and Conditions
Oxidation: Gold catalysts and terminal alkynes are used for oxidation reactions.
Reduction: Sodium borohydride is a common reducing agent.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: The major products include 1,2-diones.
Reduction: The major products are reduced forms of the compound.
Substitution: The major products are substituted derivatives of the compound.
Scientific Research Applications
N-(2-phenylimidazo[1,2-a]pyridin-6-yl)acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-phenylimidazo[1,2-a]pyridin-6-yl)acetamide involves the inhibition of specific molecular targets, such as VEGFR2. This inhibition leads to the disruption of signaling pathways involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells . The compound also interacts with other molecular targets, contributing to its broad spectrum of pharmacological activities .
Properties
Molecular Formula |
C15H13N3O |
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Molecular Weight |
251.28g/mol |
IUPAC Name |
N-(2-phenylimidazo[1,2-a]pyridin-6-yl)acetamide |
InChI |
InChI=1S/C15H13N3O/c1-11(19)16-13-7-8-15-17-14(10-18(15)9-13)12-5-3-2-4-6-12/h2-10H,1H3,(H,16,19) |
InChI Key |
TZNJVVXSMGKGMR-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CN2C=C(N=C2C=C1)C3=CC=CC=C3 |
Canonical SMILES |
CC(=O)NC1=CN2C=C(N=C2C=C1)C3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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